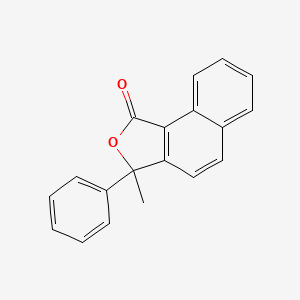
3-Methyl-3-phenylnaphtho(1,2-c)furan-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-phenylnaphtho(1,2-c)furan-1(3H)-one is an organic compound that belongs to the class of naphthofurans. These compounds are characterized by a fused ring structure that includes a naphthalene and a furan ring. The presence of methyl and phenyl groups in the structure can influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-phenylnaphtho(1,2-c)furan-1(3H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Naphthalene Ring: Starting with a suitable naphthalene derivative.
Furan Ring Formation: Cyclization reactions to form the furan ring.
Introduction of Methyl and Phenyl Groups: Functional group modifications using reagents like methyl iodide and phenylboronic acid.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-pressure reactors, and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the phenyl or methyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents, Grignard reagents, or organolithium compounds.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.
Scientific Research Applications
3-Methyl-3-phenylnaphtho(1,2-c)furan-1(3H)-one could have applications in various fields:
Chemistry: As an intermediate in organic synthesis or as a ligand in coordination chemistry.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigated for pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of dyes, pigments, or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance:
Biological Activity: The compound might interact with specific enzymes or receptors, influencing cellular pathways.
Chemical Reactivity: The presence of electron-donating or withdrawing groups can affect the compound’s reactivity in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Naphthofuran Derivatives: Compounds with similar fused ring structures.
Phenyl-Substituted Furans: Compounds with phenyl groups attached to the furan ring.
Methyl-Substituted Naphthalenes: Compounds with methyl groups on the naphthalene ring.
Uniqueness
3-Methyl-3-phenylnaphtho(1,2-c)furan-1(3H)-one is unique due to its specific substitution pattern, which can influence its chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
81194-76-5 |
|---|---|
Molecular Formula |
C19H14O2 |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
3-methyl-3-phenylbenzo[g][2]benzofuran-1-one |
InChI |
InChI=1S/C19H14O2/c1-19(14-8-3-2-4-9-14)16-12-11-13-7-5-6-10-15(13)17(16)18(20)21-19/h2-12H,1H3 |
InChI Key |
OYKVJLRGRXCCKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3C=C2)C(=O)O1)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


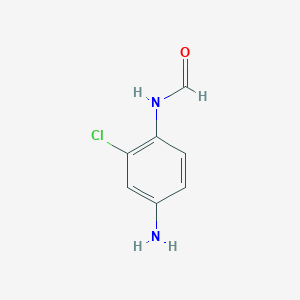
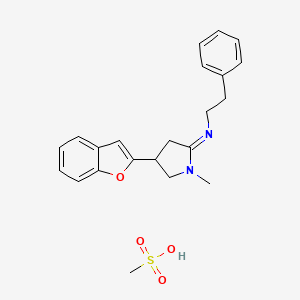
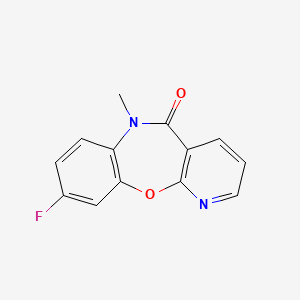
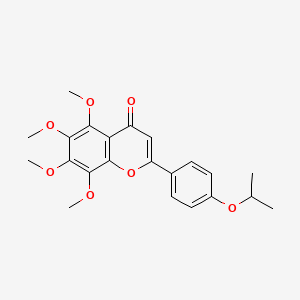
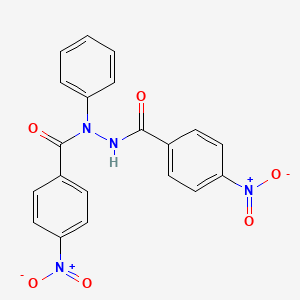
![(5R,6R)-6-[(1R)-1-hydroxyethyl]-3-[2-methyl-1-[[2-(tetrazol-1-yl)acetyl]amino]propan-2-yl]-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15194663.png)
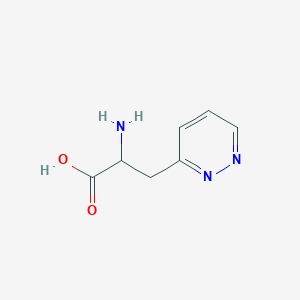
![Trifluoro-[[4-[4-(trifluoroboranuidylazaniumyl)phenyl]phenyl]azaniumyl]boranuide](/img/structure/B15194687.png)

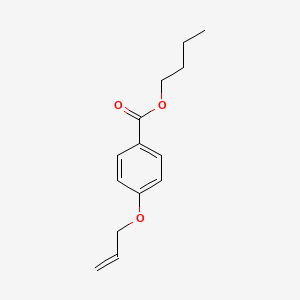
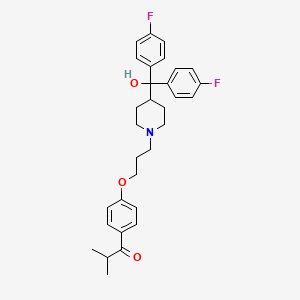


![(3S,14R,16S)-16-[(1R)-2-[[(4S)-2,2-dimethyl-6-propan-2-yl-3,4-dihydrochromen-4-yl]amino]-1-hydroxyethyl]-3,4,14-trimethyl-1,4-diazacyclohexadecane-2,5-dione](/img/structure/B15194730.png)
